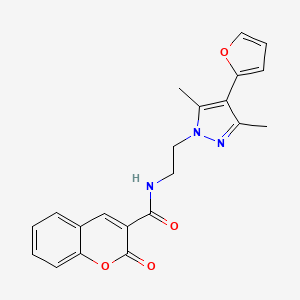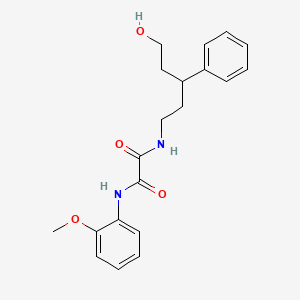
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as HPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. HPO is a novel synthetic cannabinoid that has been shown to have a high affinity for CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, appetite regulation, and immune function. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide involves the reaction of 5-hydroxy-3-phenylpentanoic acid with 2-methoxyaniline to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the oxalamide product.
Starting Materials
5-hydroxy-3-phenylpentanoic acid, 2-methoxyaniline, oxalyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, brine
Reaction
Step 1: Dissolve 5-hydroxy-3-phenylpentanoic acid (1.0 equiv) and 2-methoxyaniline (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 2 hours., Step 2: Add oxalyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours., Step 3: Add diethyl ether to the reaction mixture and extract the product. Wash the organic layer with sodium bicarbonate and brine, then dry over magnesium sulfate., Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography to obtain the final product, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide.
Mecanismo De Acción
HPO acts as a potent agonist of CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite regulation, and immune function. HPO binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules that modulate these processes.
Efectos Bioquímicos Y Fisiológicos
HPO has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. HPO has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, HPO has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HPO has several advantages for lab experiments. It is a potent and selective agonist of CB1 and CB2 receptors, making it an ideal compound for studying the endocannabinoid system. HPO is also easy to synthesize and purify, allowing for large-scale production. However, HPO has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. Additionally, HPO has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the study of HPO. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to understand the safety and efficacy of HPO in humans. Overall, HPO has significant potential for therapeutic applications, and further research is needed to fully understand its properties and potential uses.
Aplicaciones Científicas De Investigación
HPO has been studied extensively for its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. HPO has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HPO has been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-26-18-10-6-5-9-17(18)22-20(25)19(24)21-13-11-16(12-14-23)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDWZCAOOXMFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)
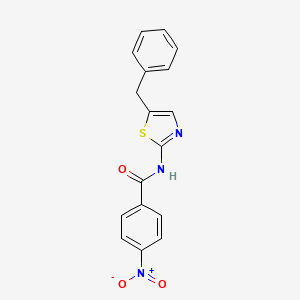
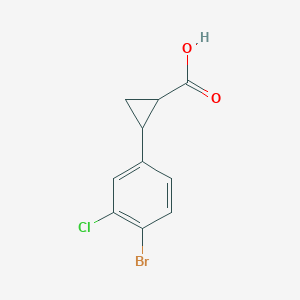
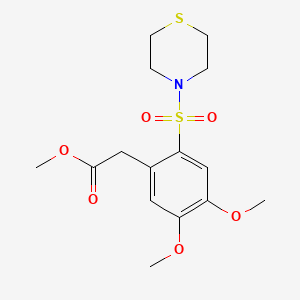
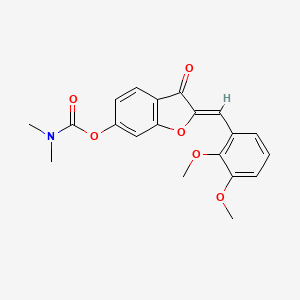
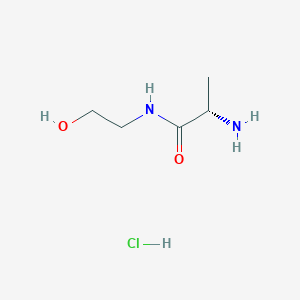
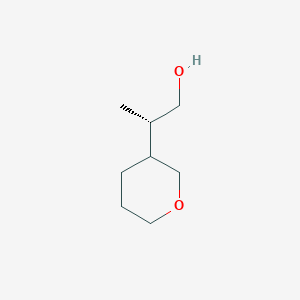
![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)

